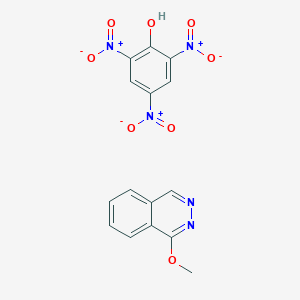
1-methoxyphthalazine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxyphthalazine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 1-methoxyphthalazine is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.1726 . It is known for its use in various chemical reactions and research applications. On the other hand, 2,4,6-trinitrophenol, also known as picric acid, is a polynitrated aromatic acid with the molecular formula C6H3N3O7 and a molecular weight of 229.10 g/mol . It is widely recognized for its explosive properties and applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-methoxyphthalazine can be synthesized through various methods, including the reaction of phthalic anhydride with methanol in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
2,4,6-trinitrophenol is commonly prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition. The product is then purified through crystallization.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves the continuous nitration of phenol in large reactors, followed by purification through crystallization and drying . The process is designed to ensure high yield and purity while minimizing the risk of explosion.
Analyse Des Réactions Chimiques
Types of Reactions: 1-methoxyphthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-trinitrophenol undergoes nitration, reduction, and substitution reactions . Common reagents include nitric acid for nitration and reducing agents like iron and hydrochloric acid for reduction.
Major Products Formed: The major products formed from the reactions of 1-methoxyphthalazine include phthalic acid derivatives and substituted phthalazines . For 2,4,6-trinitrophenol, the major products include various nitrophenol derivatives and reduced compounds like aminophenols .
Applications De Recherche Scientifique
1-methoxyphthalazine is used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals . It is also used as a building block in organic synthesis and as a ligand in coordination chemistry.
2,4,6-trinitrophenol is widely used in chemistry and industry as an explosive and a reagent for the detection of metals . It is also used in biological research for the study of protein interactions and as a fixative in histology .
Mécanisme D'action
The mechanism of action of 1-methoxyphthalazine involves its interaction with various molecular targets, including enzymes and receptors . It acts as a ligand and can modulate the activity of these targets through binding and conformational changes.
2,4,6-trinitrophenol exerts its effects through its strong acidic nature and ability to form complexes with metals . It can also act as an exogenous pyrogen, inducing inflammatory signaling cascades in immune cells .
Comparaison Avec Des Composés Similaires
1-methoxyphthalazine can be compared with other phthalazine derivatives, such as 1-hydroxyphthalazine and 1-aminophthalazine . These compounds share similar structural features but differ in their reactivity and applications.
2,4,6-trinitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 4-nitrophenol . its high degree of nitration and strong acidic nature make it unique in terms of its explosive properties and applications.
Propriétés
Numéro CAS |
92432-84-3 |
|---|---|
Formule moléculaire |
C15H11N5O8 |
Poids moléculaire |
389.28 g/mol |
Nom IUPAC |
1-methoxyphthalazine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H8N2O.C6H3N3O7/c1-12-9-8-5-3-2-4-7(8)6-10-11-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6H,1H3;1-2,10H |
Clé InChI |
TYQPISJWMQCBCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=CC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)

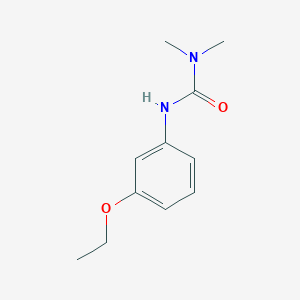
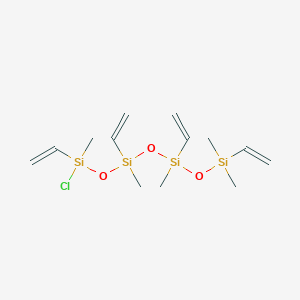
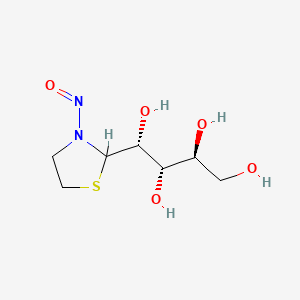
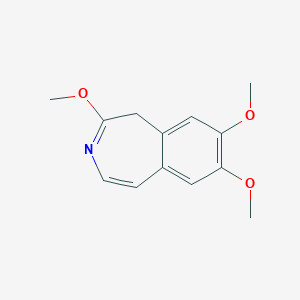
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)

![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
